molecular formula C12H18N2O3S B2809837 2-(4-(Butylsulfonamido)phenyl)acetamide CAS No. 1251610-71-5

2-(4-(Butylsulfonamido)phenyl)acetamide

Cat. No.: B2809837
CAS No.: 1251610-71-5
M. Wt: 270.35
InChI Key: VFCMNPMPGBSPMY-UHFFFAOYSA-N
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Description

The compound “2-(4-(Butylsulfonamido)phenyl)acetamide” is a chemical compound that is a derivative of acetamide . Acetamide is a simple amide derived from acetic acid and has the formula CH3CONH2 . The compound seems to have additional phenyl and butylsulfonamido groups attached to it .

Scientific Research Applications

  • Antimicrobial Applications : A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. This research included compounds related to 2-(4-(Butylsulfonamido)phenyl)acetamide, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

  • Electronic and Biological Interactions : Another study evaluated the electronic and biological interactions of a compound structurally similar to this compound. Using Gaussian 16 W DFT tool, the study examined the compound's structure, electron behavior, wave function, and biological properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and molecular docking analysis to explore potential fungal and cancer activities (Bharathy et al., 2021).

  • Synthesis and Evaluation of Derivatives : Research on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed potential for biological screening and application, with some compounds showing significant antimicrobial activity (Gul et al., 2017).

  • Carbonic Anhydrase Inhibitory Action : A series of congeners structurally related to this compound was prepared and investigated for their inhibition of human carbonic anhydrase isoforms. These studies are crucial for understanding potential applications in treating various pathologies, including cancer and obesity (Carta et al., 2017).

  • Molecular Structure and Biological Assessment : Research involving the microwave-assisted synthesis and structural elucidation of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives demonstrated selective high inhibitory effects against certain bacterial strains and fungal species (Ghazzali et al., 2012).

Properties

IUPAC Name

2-[4-(butylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCMNPMPGBSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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